2-amino-4-(2-chloro-5-nitrophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-amino-4-(2-chloro-5-nitrophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound with a unique structure that includes a chromene core, an amino group, a chloro-nitrophenyl group, and a carbonitrile group
Preparation Methods
The synthesis of 2-amino-4-(2-chloro-5-nitrophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multicomponent reactions (MCRs). One common method is the one-pot, three-component reaction involving aldehydes, malononitrile, and 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one in the presence of a catalyst such as MCM-41-SO3H . This method is efficient and environmentally friendly, producing high yields of the desired product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of the amino and phenyl groups allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.
Scientific Research Applications
2-amino-4-(2-chloro-5-nitrophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, the nitrophenyl group can participate in electron transfer reactions, while the amino group can form hydrogen bonds with target molecules. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Similar compounds include other chromene derivatives with different substituents on the phenyl ring or the chromene core. For example:
2-amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
2-amino-4-(2-chloro-5-nitrophenyl)-6-(4-chlorophenyl)nicotinonitrile: This compound has a different core structure but shares the chloro-nitrophenyl group.
The uniqueness of 2-amino-4-(2-chloro-5-nitrophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16ClN3O4 |
---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
2-amino-4-(2-chloro-5-nitrophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C18H16ClN3O4/c1-18(2)6-13(23)16-14(7-18)26-17(21)11(8-20)15(16)10-5-9(22(24)25)3-4-12(10)19/h3-5,15H,6-7,21H2,1-2H3 |
InChI Key |
TZLPCXJHSZSNTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C(=O)C1)C |
Origin of Product |
United States |
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